N-(2-Chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine is a key intermediate compound in the synthesis of Pazopanib. Pazopanib is a potent, oral, small-molecule, multi-targeted tyrosine kinase inhibitor with anti-tumor activity. It has been approved for the treatment of advanced renal cell carcinoma and soft tissue sarcoma. [, ]
Pyrimidine derivatives have been synthesized and tested for their fungicidal activity against plant pathogenic fungi, with some showing significant in vitro activity. The structural modification of these compounds, such as the introduction of allyl, propargyl, and cyclopropyl groups, has been found to maintain or enhance antifungal efficacy1.
In the realm of cancer research, pyrimidine derivatives have been synthesized as inhibitors of Bcr-Abl, a tyrosine kinase associated with chronic myeloid leukemia. These compounds have shown activity similar to imatinib, a standard treatment for this type of cancer, and have been found to be effective in decreasing the function of cdc25A phosphatases in cell lines2.
The inhibition of NIK by specific pyrimidine derivatives has shown promise in the treatment of psoriasis. These inhibitors can alleviate symptoms such as erythema, swelling, skin thickening, and scales in mouse models, suggesting a potential new strategy for managing this chronic inflammatory disease3.
Pyrimidine derivatives have also been explored as potential treatments for Alzheimer's disease by inhibiting cholinesterases and preventing Aβ-aggregation, which are key pathological features of the disease. Compounds with certain substituents have demonstrated dual inhibitory activity, indicating the versatility of the pyrimidine scaffold in addressing complex diseases4.
The antibacterial potential of pyrimidine derivatives has been investigated, with some compounds exhibiting good to moderate activity against both Gram-positive and Gram-negative bacteria. The structural characterization and optimization of these compounds through experimental and theoretical studies have contributed to understanding their antibacterial mechanism8.
This compound is primarily sourced from pharmaceutical research and development contexts. It has been documented in several patents and chemical databases, indicating its significance in medicinal chemistry. The compound's CAS number is 444731-75-3, which is used for its identification in chemical literature and regulatory frameworks.
The synthesis of N-(2-Chloropyrimidin-4-YL)-N,2,3-trimethyl-2H-indazol-6-amine typically involves several steps:
The molecular structure of N-(2-Chloropyrimidin-4-YL)-N,2,3-trimethyl-2H-indazol-6-amine features a pyrimidine ring substituted at the 4-position with a chlorine atom and an indazole moiety that includes three methyl groups at specific positions.
This compound can undergo various chemical reactions typical for aromatic amines and halogenated compounds:
N-(2-Chloropyrimidin-4-YL)-N,2,3-trimethyl-2H-indazol-6-amine functions primarily as an intermediate in synthesizing Pazopanib, an anti-cancer drug that inhibits multiple receptor tyrosine kinases involved in tumor growth and angiogenesis.
The mechanism involves:
The physical properties of N-(2-Chloropyrimidin-4-YL)-N,2,3-trimethyl-2H-indazol-6-amine include:
Key chemical properties include:
This compound has significant applications in medicinal chemistry:
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6